

# A Comparative Analysis of YM150 and Low Molecular Weight Heparin in Anticoagulation Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YM-75440

Cat. No.: B1683502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of the oral Factor Xa inhibitor, YM150, and the established anticoagulant, low molecular weight heparin (LMWH). This analysis is supported by data from preclinical and clinical studies to inform research and development in the field of anticoagulation.

## Mechanism of Action

Low molecular weight heparins (LMWHs) are derived from unfractionated heparin and exert their anticoagulant effect primarily by activating antithrombin III.<sup>[1]</sup> This activation potentiates the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, LMWH prevents the conversion of prothrombin to thrombin, ultimately blocking the formation of a fibrin clot.<sup>[1]</sup>

YM150 is an orally active, direct inhibitor of Factor Xa.<sup>[1][2]</sup> Unlike LMWH, YM150 does not require a cofactor like antithrombin to exert its effect. It directly binds to the active site of Factor Xa, preventing it from participating in the coagulation cascade.<sup>[3]</sup>

## Signaling Pathway: Coagulation Cascade

[Click to download full resolution via product page](#)

Caption: The coagulation cascade showing the points of inhibition for LMWH and YM150.

## Comparative Efficacy: Clinical Data

A randomized, enoxaparin-controlled, dose-escalation study was conducted to assess the safety and efficacy of YM150 for the prevention of venous thromboembolism (VTE) in patients undergoing elective primary hip replacement surgery.[1] Enoxaparin is a widely used LMWH.

| Treatment Group | Dose             | Incidence of VTE                                                                         | Major and Clinically Relevant Non-Major Bleeding |
|-----------------|------------------|------------------------------------------------------------------------------------------|--------------------------------------------------|
| YM150           | 3 mg once daily  | Data not specified                                                                       | Data not specified                               |
| YM150           | 10 mg once daily | Statistically significant dose-related trend ( $p=0.006$ ) for reaching the VTE endpoint | No trend observed                                |
| YM150           | 30 mg once daily | Statistically significant dose-related trend ( $p=0.006$ ) for reaching the VTE endpoint | No trend observed                                |
| YM150           | 60 mg once daily | Statistically significant dose-related trend ( $p=0.006$ ) for reaching the VTE endpoint | No trend observed                                |
| Enoxaparin      | 40 mg once daily | Not specified                                                                            | No trend observed                                |

Data from the ASH Annual Meeting Abstracts (2005) 106 (11): 2893.[\[1\]](#)

The study concluded that oral, once-daily doses of YM150 from 10 mg to 60 mg were safe, well-tolerated, and effective in this patient population, showing a dose-dependent reduction in VTE.[\[1\]](#)

## Experimental Protocols

Phase II Clinical Trial: YM150 in Elective Primary Hip Replacement Surgery[\[1\]](#)

- Study Design: A randomized, enoxaparin-controlled, dose-escalation study.
- Patient Population: 174 patients undergoing elective primary hip replacement surgery.
- Treatment Arms:

- YM150: Oral doses of 3, 10, 30, or 60 mg once daily, starting 6-10 hours after surgery.
- Enoxaparin (LMWH): 40 mg administered subcutaneously once daily, starting 12 hours before surgery.
- Treatment Duration: 7-10 days.
- Primary Efficacy Endpoint: Venous thromboembolism detected by mandatory bilateral venography on the last day of treatment and/or symptomatic VTE.
- Primary Safety Endpoint: Major and/or clinically relevant non-major bleeding.

## Experimental Workflow: Phase II Clinical Trial



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase II clinical trial comparing YM150 and enoxaparin.

## Conclusion

YM150, an oral direct Factor Xa inhibitor, has demonstrated a comparable and dose-dependent efficacy to the LMWH enoxaparin in the prevention of VTE following major orthopedic surgery. The oral administration of YM150 presents a potential advantage over the subcutaneous route required for LMWH. Further large-scale clinical trials are necessary to fully

elucidate the comparative efficacy and safety profile of YM150 against LMWH in various clinical settings.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 2. YM-150, a Factor Xa inhibitor for the prevention of venous thromboembolism and coronary artery disease - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of YM150 and Low Molecular Weight Heparin in Anticoagulation Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683502#efficacy-of-ym-75440-compared-to-low-molecular-weight-heparin>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)